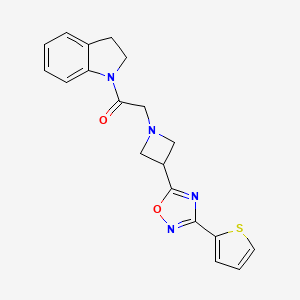

1-(Indolin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Description

1-(Indolin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a heterocyclic compound featuring a unique structural framework. Its core structure integrates an indoline moiety linked via an ethanone bridge to an azetidine ring bearing a 1,2,4-oxadiazol-5-yl substituent with a thiophen-2-yl group.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c24-17(23-8-7-13-4-1-2-5-15(13)23)12-22-10-14(11-22)19-20-18(21-25-19)16-6-3-9-26-16/h1-6,9,14H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSROIAAKWHWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Indolin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, with the CAS number 1327632-09-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an indoline moiety linked to a thiophene and an oxadiazole, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.4 g/mol. The structure is characterized by the following components:

| Component | Structure |

|---|---|

| Indoline | Indoline Structure |

| Thiophene | Thiophene Structure |

| Oxadiazole | Oxadiazole Structure |

| Azetidine | Azetidine Structure |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole and azetidine moieties showed potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 100 µg/mL to 168 µg/mL .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies involving indole derivatives have demonstrated that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). For example, certain indole-based compounds showed IC50 values as low as 1.04 µM against MCF-7 cells, indicating strong cytotoxic effects . The mechanism often involves the modulation of apoptotic markers such as caspases and Bcl-2 family proteins, leading to increased oxidative stress and cell cycle disruption.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Preliminary SAR studies suggest that modifications to the indoline and thiophene rings can enhance antimicrobial and anticancer activities. For instance, substituents on the thiophene ring significantly affect the compound's ability to inhibit bacterial growth and induce apoptosis in cancer cells .

Case Studies

Several research articles have documented the synthesis and biological evaluation of similar compounds:

- Synthesis of Oxindoles : A study synthesized novel oxindoles bearing thiophene moieties and evaluated their antibacterial activity, demonstrating that these compounds could enhance the efficacy of existing antibiotics .

- Apoptotic Induction : Research on indole derivatives indicated that certain modifications led to enhanced pro-apoptotic activity in pancreatic and colon cancer cells, supporting the potential therapeutic application of compounds related to this compound in oncology .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. The synthesis of derivatives similar to 1-(Indolin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has shown significant cytotoxicity against various cancer cell lines. For example:

- A study evaluated the anticancer efficacy of thiazolidinone derivatives featuring oxadiazole rings against the MCF-7 breast cancer cell line. The results indicated that several derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research on similar indole-based compounds has demonstrated effectiveness against various bacterial strains:

- A study found that synthesized indole-based 1,3,4-oxadiazoles exhibited higher antifungal activity than natural products like pimprinine. Compounds were tested against fungal strains and showed promising results .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with oxadiazole structures have been tested for their ability to scavenge free radicals:

- The antioxidant potential of thiazolidinone derivatives was assessed using the DPPH assay, revealing significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Case Study 1: Synthesis and Biological Evaluation

Objective : To synthesize novel thiazolidinone derivatives and evaluate their biological activities.

Methodology :

- Synthesize compounds using a reaction involving semi/thiourea and substituted aldehydes.

- Evaluate anticancer activity using MTT assays against MCF-7 cells.

Results : Several derivatives showed significant anticancer activity with IC50 values ranging from 0.001 to 0.1 μM, indicating their potential as therapeutic agents .

Case Study 2: Structure–Activity Relationship (SAR)

Objective : To explore the SAR of synthesized indole-based oxadiazoles.

Methodology :

- Synthesize a series of compounds with varying substitutions on the indole and oxadiazole rings.

- Assess antimicrobial activity against bacterial strains.

Results : Specific substitutions enhanced antibacterial activity significantly compared to controls, with some compounds showing MIC values lower than standard antibiotics .

Comparison with Similar Compounds

Key Observations :

- Indoline vs.

- Oxadiazole vs. Triazole/Thiadiazole : The 1,2,4-oxadiazole’s electron-deficient nature may confer greater metabolic stability than 1,2,4-triazoles, which are prone to oxidation. Thiadiazoles, with sulfur atoms, exhibit distinct electronic profiles influencing solubility and reactivity .

- Azetidine vs.

Predicted Profile for Target Compound :

- The thiophen-2-yl group may enhance antimicrobial activity via membrane interaction.

- The oxadiazole-azetidine moiety could improve metabolic stability but may introduce hepatotoxicity risks, as seen in related strained systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.